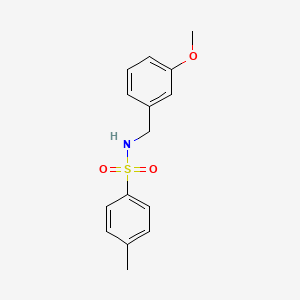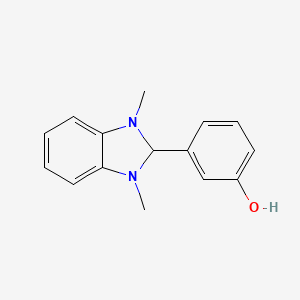![molecular formula C14H17N3O B5854302 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as CMPD101, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been widely studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been investigated as a potential anticancer agent, as it can inhibit the proliferation and migration of cancer cells. In drug discovery, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been used as a lead compound to develop novel GPCR modulators with improved potency and selectivity.
作用機序
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its effects by binding to the allosteric site of GPCRs, which modulates the activity of the receptor. The binding of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine induces a conformational change in the receptor, leading to the activation or inhibition of downstream signaling pathways. The exact mechanism of action of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine varies depending on the specific GPCR target and the cellular context.
Biochemical and Physiological Effects
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have various biochemical and physiological effects, depending on the target receptor and the experimental conditions. In general, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can modulate the activity of GPCRs, leading to changes in intracellular signaling pathways, gene expression, and cellular functions. 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in various in vitro and in vivo models.
実験室実験の利点と制限
One of the main advantages of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is its high potency and selectivity for GPCRs, which makes it a valuable tool for studying the function and regulation of these receptors. 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine also has a well-established synthesis method and can be easily modified to improve its pharmacokinetic properties. However, one limitation of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine may have limited applicability in certain experimental systems or disease models, depending on the specific GPCR target and the cellular context.
将来の方向性
There are several future directions for the research on 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to identify new GPCR targets for 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine and to investigate its effects in different cellular contexts. Another direction is to optimize the pharmacokinetic properties of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine to improve its efficacy and safety in vivo. Additionally, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can be used as a lead compound to develop novel GPCR modulators with improved potency and selectivity. Finally, the potential applications of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in other fields, such as immunology and metabolic disorders, can be explored in future studies.
Conclusion
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that has shown promising results in various scientific research applications. Its high potency and selectivity for GPCRs make it a valuable tool for studying the function and regulation of these receptors. The well-established synthesis method and the potential for developing novel GPCR modulators make 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine a promising candidate for drug discovery. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine.
合成法
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized through a multistep process involving the reaction of 2-cyanopyridine with cyclohexylmethylamine, followed by the reaction with hydrazine hydrate and acetic anhydride. The final product is obtained through the reaction of the intermediate product with acetic anhydride and phosphorus oxychloride. The synthesis method of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied and optimized to improve the yield and purity of the compound.
特性
IUPAC Name |
5-(cyclohexylmethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-5-11(6-3-1)9-13-16-14(17-18-13)12-7-4-8-15-10-12/h4,7-8,10-11H,1-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZRZOCMMNINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclohexylmethyl-[1,2,4]oxadiazol-3-yl)-pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)



![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)



![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)


![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)